molecular formula C7H7N3O B2643721 5-Methylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 16082-26-1; 16082-26-1

5-Methylpyrazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B2643721
CAS No.: 16082-26-1; 16082-26-1
M. Wt: 149.153
InChI Key: CSVSURSIOXXMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Pyrazolo[1,5-a]pyrimidine (B1248293) Research

The exploration of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with initial studies focusing on their synthesis and fundamental chemical reactivity. nih.gov Early synthetic routes often involved the cyclization of 5-aminopyrazole derivatives with various carbonyl-containing compounds. nih.gov Over the decades, the synthetic methodologies have evolved significantly, with the introduction of more efficient and versatile techniques such as microwave-assisted synthesis and multi-component reactions. nih.gov

The pharmacological potential of this scaffold began to be recognized in the latter half of the 20th century, with the discovery of various derivatives exhibiting a broad spectrum of biological activities. nih.gov A significant turning point in the history of pyrazolo[1,5-a]pyrimidine research was the identification of their potent inhibitory activity against various enzymes, particularly protein kinases, in the 1980s and 1990s. nih.gov This discovery propelled the pyrazolo[1,5-a]pyrimidine scaffold into the forefront of drug discovery, especially in the field of oncology. nih.gov

Significance of the Pyrazolo[1,5-a]pyrimidin-7-ol Moiety in Chemical Biology

The pyrazolo[1,5-a]pyrimidin-7-ol moiety, particularly in its more stable 7-oxo tautomeric form, is a key pharmacophore that has been extensively explored in chemical biology and drug discovery. nih.gov Its significance lies in its ability to act as a versatile building block for the synthesis of a wide array of biologically active molecules. acs.org

The 7-oxo group, along with the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, can participate in crucial hydrogen bonding interactions with the active sites of biological targets, such as the hinge region of protein kinases. mdpi.com This interaction is a common feature of many kinase inhibitors and is often essential for their inhibitory activity. The ability to modify the substituents at other positions of the pyrazolo[1,5-a]pyrimidine ring allows for the fine-tuning of the molecule's potency, selectivity, and pharmacokinetic properties. rsc.org

Several pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as having antitubercular and anticancer activities. nih.govekb.eg For instance, a high-throughput screening campaign identified a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative as a potential lead for antituberculosis therapy. nih.gov

Specific Relevance of 5-Methylpyrazolo[1,5-a]pyrimidin-7-OL (B91213) within the Scaffold Family

The presence of a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidin-7-ol scaffold can have a significant impact on its biological activity. Structure-activity relationship (SAR) studies on various pyrazolo[1,5-a]pyrimidine derivatives have shown that even small alkyl substituents can influence the compound's interaction with its target protein. acs.org

While specific biological data for this compound is not extensively reported in publicly available literature, SAR studies on related compounds suggest that the 5-methyl group can contribute to the hydrophobic interactions within the binding pocket of a kinase. For example, in a study of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents, a derivative with a methyl group at the R1 position (analogous to the 5-position) retained activity. nih.gov

The primary synthetic route to 5-Methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one involves the cyclocondensation of a 5-aminopyrazole with a β-ketoester, such as ethyl acetoacetate (B1235776). This reaction is a well-established and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core. nih.gov

While extensive research has been conducted on the broader family of pyrazolo[1,5-a]pyrimidines, the specific compound this compound remains an area with potential for further investigation. Its structural simplicity and the known biological importance of its core scaffold make it an interesting candidate for future studies in drug discovery and chemical biology.

Research Findings on Related Pyrazolo[1,5-a]pyrimidine Derivatives

Although specific biological data for this compound is limited, research on closely related analogs provides valuable insights into the potential of this scaffold. The following table summarizes the inhibitory activities of some 7-substituted pyrazolo[1,5-a]pyrimidine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8 TrkA1.7 mdpi.com
Compound 9 TrkA1.7 mdpi.com
Compound 28 TrkA0.17 mdpi.com
Compound 28 TrkB0.07 mdpi.com
Compound 28 TrkC0.07 mdpi.com
Compound 32 TrkA1.9 mdpi.com
Compound 32 TrkB3.1 mdpi.com
Compound 32 TrkC2.3 mdpi.com
Compound 36 TrkA1.4 mdpi.com
Compound 36 TrkB2.4 mdpi.com
Compound 36 TrkC1.9 mdpi.com

These data highlight the potent and often nanomolar inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases, underscoring the importance of this scaffold in the development of targeted cancer therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-7(11)10-6(9-5)2-3-8-10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPDOBOILKZQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29274-35-9
Record name 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
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Synthetic Methodologies for 5 Methylpyrazolo 1,5 a Pyrimidin 7 Ol and Its Analogues

Classical Cyclocondensation Reactions Utilizing Aminopyrazoles and Dicarbonyl Compounds

The most established and widely utilized method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core is the cyclocondensation reaction between 3- or 5-aminopyrazole derivatives and a 1,3-bis-electrophilic partner. nih.govrsc.org This approach is highly versatile, enabling structural modifications at multiple positions of the final heterocyclic system. nih.gov

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds, such as pentane-2,4-dione or ethyl acetoacetate (B1235776), is a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of the pyrazole (B372694) onto one of the carbonyl carbons of the dicarbonyl compound. nih.gov This is followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, and a subsequent dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. nih.govnih.gov

These reactions are typically conducted under acidic or basic conditions to facilitate the condensation and cyclization steps. nih.gov The choice of β-dicarbonyl compound directly influences the substitution pattern on the pyrimidine (B1678525) ring of the final product. For instance, the reaction of 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate regioselectively yields 5-methylpyrazolo[1,5-a]pyrimidin-7-ol (B91213). The reaction's regioselectivity can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound. nih.gov

Aminopyrazole Derivativeβ-Dicarbonyl CompoundProductYieldReference
5-amino-3-arylamino-1H-pyrazole-4-carbonitrilesPentane-2,4-dione2-Arylamino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitriles87-95% nih.gov
5-amino-3-arylamino-1H-pyrazole-4-carboxylatesEthyl acetoacetateEthyl 2-arylamino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylates87-95% nih.gov
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneCyclopentapyrazolo[1,5-a]pyrimidinesGood nih.gov

To enhance reactivity and control regioselectivity, β-enaminones are frequently used as synthetic equivalents of 1,3-dicarbonyl compounds. nih.govresearchgate.net The reaction of aminopyrazoles with β-enaminones proceeds through an initial aza-Michael type addition-elimination, where the amino group of the pyrazole displaces the enamine's amino group (e.g., dimethylamino). nih.govresearchgate.net This is followed by the same intramolecular cyclocondensation and dehydration sequence to form the pyrimidine ring. nih.gov

This methodology is highly efficient, often proceeding under microwave irradiation in solvent-free and catalyst-free conditions, leading to high yields of the desired products in remarkably short reaction times. rsc.orgresearchgate.net This approach allows for the synthesis of a diverse range of 2,7-disubstituted pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net Other related 1,3-bis-electrophiles used in this type of synthesis include β-ketonitriles and chalcones (enones). rsc.orgrsc.org

Aminopyrazole Derivativeβ-Enaminone / ElectrophileConditionsProductYieldReference
NH-5-aminopyrazolesAryl-substituted β-enaminonesMW, 180°C, 2 min, solvent-free2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines88-97% researchgate.net
3-Methyl-1H-pyrazol-5-amineN,N-dimethylformamide-dimethylacetal derived enaminonesMW, 160°C7-Substituted 2-methylpyrazolo[1,5-a]pyrimidines67-93% (overall) rsc.org
Amino pyrazolesEnaminones or chalconeK₂S₂O₈3-Halo-pyrazolo[1,5-a]pyrimidinesHigh nih.gov
5-Amino-3-benzylthio-4-ethoxycarbonyl-1H-pyrazoleVarious enaminonesN/AEthyl 7-aryl-2-benzylthiopyrazolo[1,5-a]pyrimidine-3-carboxylatesGood

Multicomponent Reaction (MCR) Approaches for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product containing structural elements from all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. distantreader.org For the synthesis of pyrazolo[1,5-a]pyrimidines, a common MCR approach involves the one-pot reaction of an aminopyrazole, an aldehyde, and a β-dicarbonyl compound. nih.gov

The reaction typically begins with a Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound to form a Michael acceptor intermediate. The aminopyrazole then participates in a subsequent cyclocondensation cascade to form the final, highly substituted pyrazolo[1,5-a]pyrimidine derivative. nih.gov These reactions can be performed under neutral conditions or with various catalysts and are often accelerated by microwave irradiation, which significantly reduces reaction times and improves yields. nih.gov This strategy is particularly valuable for rapidly generating libraries of diverse pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.gov

Reactant 1Reactant 2Reactant 3ConditionsProduct TypeReference
5-AminopyrazoleAromatic AldehydeEthyl AcetoacetateEthanol (B145695), catalyst-freePyrazolodihydropyrimidines
3-Amino-1H-pyrazolesAldehydeβ-Dicarbonyl compoundMicrowave irradiationPyrazolo[1,5-a]pyrimidines nih.gov
4-(2-phenylhydrazono)-4H-pyrazol-3-amineAromatic AldehydeCyclohexan-1,3-dioneEthanol, triethylamineTetrahydropyrazolo[1,5-a]quinazolinones distantreader.org

Catalytic Strategies in Pyrazolo[1,5-a]pyrimidine Formation

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to forge complex molecular architectures with high efficiency and selectivity. The synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine core have greatly benefited from these advancements, particularly through palladium- and copper-catalyzed reactions. nih.gov

Palladium catalysis has become an indispensable tool for the derivatization of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov

C-H Activation: Palladium-catalyzed intramolecular C-H activation/dehydrogenative coupling reactions provide a direct method for constructing fused pyrazolo[1,5-a]pyrimidine systems from readily available substrates under mild conditions. acs.org

Suzuki-Miyaura Coupling: This reaction is widely used for creating carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups onto a pre-functionalized (e.g., halogenated) pyrazolo[1,5-a]pyrimidine core. rsc.orgnih.govrsc.org For instance, 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones can be efficiently coupled with a wide range of boronic acids under microwave-assisted conditions to yield 3-arylated products. rsc.orgrsc.orgresearchgate.net This method is crucial for fine-tuning the electronic and steric properties of the molecule. nih.gov

Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds. wikipedia.org It is employed to introduce primary or secondary amine functionalities onto the pyrazolo[1,5-a]pyrimidine ring, typically by coupling an amine with a chloro- or bromo-substituted pyrazolopyrimidine. nih.govnih.gov This reaction is a key step in the synthesis of many biologically active derivatives. nih.gov

Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductReference
Intramolecular C-H ActivationAzole-amine & 2-arylacetaldehyde-PdCl₂Fused Pyrazolo[1,5-a]pyrimidines acs.org
Suzuki-Miyaura Coupling3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/heteroaryl boronic acidsXPhosPdG2/XPhosC3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones rsc.orgrsc.org
Buchwald-Hartwig Amination5-Chloro-pyrazolo[1,5-a]pyrimidine derivativeBenzimidazolesTris(dibenzylideneacetone)dipalladium / XantphosC5-Aminated pyrazolo[1,5-a]pyrimidines nih.gov

Copper-catalyzed reactions offer a more economical and sustainable alternative to palladium for certain transformations. nih.govnih.gov While less common for the primary ring formation, copper catalysis is effective for post-synthesis modifications of the pyrazolo[1,5-a]pyrimidine scaffold. For example, a microwave-assisted, copper-catalyzed approach has been developed for the synthesis of triazole-linked glycohybrids from 7-O-propargylated pyrazolo[1,5-a]pyrimidines and azidoglycosides. nih.govnih.gov This demonstrates the utility of copper catalysis in creating complex and potentially bioactive conjugates based on the core heterocyclic system. nih.gov

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pyrazolo[1,5-a]pyrimidines to minimize environmental impact, reduce waste, and enhance efficiency. nih.gov Key strategies include the use of solvent-free conditions and alternative energy sources like microwave and ultrasound irradiation.

Solvent-free synthesis, often coupled with microwave irradiation, presents a highly efficient and environmentally benign approach to constructing the pyrazolo[1,5-a]pyrimidine core. This methodology offers several advantages, including reduced reaction times, higher yields, and simplified work-up procedures.

A notable example involves the condensation of heterocyclic o-aminonitriles with cyanopyridines in the presence of a catalyst under microwave irradiation without any solvent. While this specific example leads to a related fused pyrimidine system, the underlying principle is applicable to the synthesis of this compound analogues. The reaction of a substituted 5-aminopyrazole with a suitable β-dicarbonyl compound or its equivalent under solvent-free microwave conditions can afford the desired pyrazolo[1,5-a]pyrimidine.

Research has demonstrated the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines through a two-step process where the final cyclocondensation is performed under solvent-free microwave irradiation. rsc.org The reaction between a β-enaminone and 3-methyl-1H-pyrazol-5-amine at 180°C under microwave irradiation yielded the target compounds in high yields (88-96%). rsc.org This approach significantly reduces the use of volatile organic solvents and decreases energy consumption.

Table 1: Comparison of Solvent-Free Microwave Synthesis with Conventional Heating

Entry Reactants Method Reaction Time Yield (%) Reference
1 β-enaminone + 3-methyl-1H-pyrazol-5-amine Microwave (180°C) 15-20 min 88-96 rsc.org

Ultrasound irradiation has emerged as another effective green chemistry tool for organic synthesis. In the context of this compound synthesis, ultrasound-assisted reactions in aqueous media offer benefits such as enhanced reaction rates, improved yields, and milder reaction conditions.

The synthesis of diversely substituted 5-methylpyrazolo[1,5-a]pyrimidines has been successfully achieved through the ultrasound irradiation of 3-amino-1H-pyrazoles and enaminones in an aqueous medium, often with the assistance of a catalyst like potassium bisulfate (KHSO4). This method avoids the use of hazardous organic solvents and often leads to a simple work-up procedure. The reaction of 3-amino-5-methyl-1H-pyrazole with various 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in ethanol under ultrasound irradiation for just 5 minutes has been reported to produce the corresponding pyrazolo[1,5-a]pyrimidines in satisfactory yields of 61-98%.

Table 2: Ultrasound-Assisted Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives

Entry Substrates Conditions Reaction Time Yield (%)
1 3-amino-1H-pyrazoles and enaminones Ultrasound, KHSO4, aqueous medium Not specified Good

Functionalization and Post-Synthetic Modification of the Pyrazolo[1,5-A]pyrimidin-7-ol System

Post-synthetic modification of the pre-formed pyrazolo[1,5-a]pyrimidine ring system is a crucial strategy for generating a diverse library of analogues for structure-activity relationship studies. The electronic nature of the fused ring system allows for various functionalization reactions.

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine scaffold is electron-deficient, making positions 5 and 7 susceptible to nucleophilic aromatic substitution, especially when equipped with a good leaving group such as a halogen. The chlorine atom at position 7 has been noted for its high reactivity towards nucleophiles. nih.gov

The synthesis of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) from 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) using phosphorus oxychloride is a common starting point for NAS reactions. nih.gov Subsequent selective substitution at the C7 position can be achieved by reacting with a nucleophile, such as morpholine (B109124), in the presence of a base like potassium carbonate. nih.gov This allows for the introduction of a wide variety of substituents at this position. Further substitution at the C5 position can then be accomplished, for example, through palladium-catalyzed cross-coupling reactions.

Table 3: Nucleophilic Aromatic Substitution on Dichlorinated Pyrazolo[1,5-a]pyrimidines

Starting Material Nucleophile Position of Substitution Product Yield (%) Reference

The hydroxyl group at the 7-position of this compound is a versatile handle for further functionalization through reactions like etherification (O-alkylation) and esterification (O-acylation). These modifications can significantly impact the physicochemical properties and biological activity of the parent molecule.

Ether derivatives, specifically 7-alkoxy-pyrazolo[1,5-a]pyrimidines, can be synthesized through the reaction of the corresponding 7-hydroxy precursor with an alkyl halide in the presence of a base. Alternatively, a more common route involves the nucleophilic substitution of a 7-chloro derivative with an alkoxide. The synthesis of new pyrazolo[1,5-a]pyrimidines bearing an ester function at the 7-position has been achieved through the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles, indicating that the 7-position is amenable to the introduction of ester-containing functionalities during the initial ring formation. organic-chemistry.org

While direct O-acylation of this compound is less commonly reported, the reactivity of the hydroxyl group, as evidenced by its conversion to a chloro group with reagents like phosphorus oxychloride, suggests that standard esterification conditions (e.g., reaction with an acid chloride or anhydride (B1165640) in the presence of a base) would likely be effective.

Table 4: Synthesis of 7-Alkoxy and 7-Ester Pyrazolo[1,5-a]pyrimidine Analogues

Reaction Type General Method Key Reagents Product Type
Etherification Nucleophilic substitution 7-chloropyrazolo[1,5-a]pyrimidine, Alkoxide 7-Alkoxypyrazolo[1,5-a]pyrimidine

The pyrazole ring within the pyrazolo[1,5-a]pyrimidine system is relatively electron-rich compared to the pyrimidine ring, making it the preferred site for electrophilic substitution. Theoretical calculations and experimental evidence have shown that position 3 is the most nucleophilic carbon atom and is thus the primary site for electrophilic attack.

Reactions such as halogenation (bromination, chlorination, iodination) and nitration have been shown to occur with high regioselectivity at the C3 position. For instance, the reaction of pyrazolo[1,5-a]pyrimidines with N-halosuccinimides (NXS) can lead to the corresponding 3-halo derivatives.

Formylation at position 3 can be achieved through the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide). This reaction introduces a formyl group (-CHO) onto the pyrazole ring, providing a valuable synthetic handle for further transformations. The regioselective formylation of the pyrazolo[1,5-a]pyrimidine system at position 3 has been reported, underscoring the predictable reactivity of this heterocyclic core towards electrophiles.

Table 5: Regioselectivity of Electrophilic Substitution on the Pyrazolo[1,5-a]pyrimidine Ring

Electrophilic Reaction Reagents Position of Substitution
Halogenation N-Halosuccinimides (NBS, NCS, NIS) 3
Nitration Nitric acid/Sulfuric acid 3

Regioselective Functionalization Studies

The inherent electronic properties of the pyrazolo[1,5-a]pyrimidine scaffold render specific positions susceptible to functionalization, allowing for the regioselective introduction of various substituents. The pyrazole moiety, being electron-rich, directs electrophilic substitutions, while the pyrimidine ring, being electron-deficient, is prone to nucleophilic attack. This dichotomy in reactivity is pivotal for the strategic modification of this compound and its analogues. Research has primarily focused on electrophilic substitution at the C3 position, nucleophilic substitution at the C5 and C7 positions, and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

The C3 position of the pyrazolo[1,5-a]pyrimidine core is characterized by high electron density, making it the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution. encyclopedia.pub This has been extensively exploited for halogenation, formylation, and other functionalizations.

Halogenation:

The introduction of halogen atoms at the C3 position is a common strategy for creating versatile intermediates for further derivatization, particularly through cross-coupling reactions. rsc.org

An environmentally friendly and efficient method for the direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been developed using potassium halide salts in conjunction with a hypervalent iodine(III) reagent, PIDA (phenyliodine diacetate), at room temperature. rsc.org This protocol utilizes water as a solvent and provides good to excellent yields of C3-halogenated products. For instance, the reaction of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (B2961947) with potassium bromide and PIDA in water yielded the C3-brominated product in 88% yield. rsc.org The methodology proved effective for chlorination, bromination, and iodination, consistently showing exclusive regioselectivity for the C3 position. rsc.org

Another established method involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), as electrophilic halogenating agents. researchgate.netnih.gov The reaction conditions can be tuned to control the degree of halogenation. For example, varying the ratio of pyrazolo[1,5-a]pyrimidine to NIS can achieve selective mono- or di-iodination. researchgate.net In contrast, reactions with NBS or NCS often lead to dihalogenated products. researchgate.net A one-pot, three-component reaction has also been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidine derivatives directly from amino pyrazoles, enaminones (or chalcones), and sodium halides, promoted by K₂S₂O₈. nih.gov This combination of NaX-K₂S₂O₈ is also effective for the direct oxidative C–H halogenation of pre-formed pyrazolo[1,5-a]pyrimidines in water. nih.gov

Table 1: Regioselective C3-Halogenation of Pyrazolo[1,5-a]pyrimidine Analogues
SubstrateHalogenating Agent(s)Solvent/ConditionsProductYield (%)Reference
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineKBr, PIDAH₂O, 3 h, RT3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine88 rsc.org
7-Phenylpyrazolo[1,5-a]pyrimidineKBr, PIDAH₂O, 3 h, RT3-Bromo-7-phenylpyrazolo[1,5-a]pyrimidine88 rsc.org
2-Methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidineKCl, PIDAH₂O, 3 h, RT3-Chloro-2-methyl-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine73 rsc.org
7-(p-Tolyl)pyrazolo[1,5-a]pyrimidineNaI, K₂S₂O₈H₂O, 80 °C, 3 h3-Iodo-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine96 nih.gov
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidineN-Bromosuccinimide (NBS)THF, reflux, 20 h3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine95 researchgate.net

Formylation:

The formyl group can be regioselectively introduced at the C3 position under Vilsmeier-Haack conditions (using reagents like phosphoryl chloride and dimethylformamide). mdpi.com This reaction proceeds effectively on various 7-arylpyrazolo[1,5-a]pyrimidines, converting the highly nucleophilic C3 position into an electrophilic aldehyde functionality, which is valuable for further synthetic transformations. mdpi.comnih.gov

Table 2: Regioselective C3-Formylation of Pyrazolo[1,5-a]pyrimidine Analogues
SubstrateReagentsConditionsProductYield (%)Reference
7-Phenylpyrazolo[1,5-a]pyrimidinePOCl₃, DMF0 °C to 60 °C7-Phenylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde91 mdpi.com
7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidinePOCl₃, DMF0 °C to 60 °C7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde95 mdpi.com
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidinePOCl₃, DMF0 °C to 60 °C7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde85 mdpi.com

Nucleophilic Aromatic Substitution

The pyrimidine ring of the scaffold is electron-deficient, making positions C5 and C7 susceptible to nucleophilic aromatic substitution (NAS), especially when activated by a suitable leaving group like a halogen. mdpi.comnih.gov This allows for the introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles.

Studies on 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine have demonstrated the differential reactivity of the two chlorine atoms. The chlorine at the C7 position is significantly more reactive towards nucleophiles than the one at C5. nih.gov This regioselectivity allows for the sequential and controlled introduction of different substituents. For example, the reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of potassium carbonate at room temperature results in the selective substitution of the C7-chlorine, yielding 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine in 94% yield. nih.gov The remaining chlorine at C5 can then be substituted in a subsequent step, often requiring harsher conditions or a metal catalyst. This selective reactivity is a cornerstone for building molecular diversity around the pyrazolo[1,5-a]pyrimidine core. nih.gov

Table 3: Regioselective Nucleophilic Aromatic Substitution at C7
SubstrateNucleophileConditionsProductYield (%)Reference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, Acetone, RT, 1.5 h4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine94 nih.gov
2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidineMorpholineK₂CO₃, Acetone, RT, 1.5 h4-{2-[(Benzyloxy)methyl]-5-chloropyrazolo[1,5-a]pyrimidin-7-yl}morpholine92 nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide another avenue for regioselective functionalization. The outcome of these reactions can be directed by the electronic properties of the coupling partners. For instance, in reactions involving aryl bromides, the regioselectivity depends on the nature of the aryl group. encyclopedia.pub Electron-poor aryl bromides (e.g., pyrimidin-5-yl bromide) tend to couple at the highly nucleophilic C3 position. Conversely, electron-rich aryl bromides (e.g., 4-bromoanisole) couple preferentially at the more electrophilic C7 position (when C7 is pre-functionalized with a leaving group like a halogen). encyclopedia.pub This electronic guidance allows for selective C-C bond formation at either the pyrazole or pyrimidine ring of the scaffold. encyclopedia.pub

Chemical Reactivity and Transformation Mechanisms of 5 Methylpyrazolo 1,5 a Pyrimidin 7 Ol

Reactivity Profiles of the Pyrazole (B372694) and Pyrimidine (B1678525) Ring Systems

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a fused, rigid, and planar N-heterocyclic system that combines the electronic characteristics of both a pyrazole and a pyrimidine ring. mdpi.com This fusion results in a unique reactivity profile. The pyrimidine ring within the structure is electron-deficient, which makes positions 5 and 7 particularly electrophilic. mdpi.com Consequently, these positions are susceptible to nucleophilic aromatic substitution (NAS) reactions. mdpi.com This is a widely employed strategy for the functionalization of the pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of various structural motifs such as aromatic amines, alkylamines, and alkoxides. mdpi.com The reactivity at the C7 position is notably high; for instance, in the analogous 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215), the C7-chlorine atom undergoes selective and efficient substitution with nucleophiles like morpholine (B109124). nih.gov

Tautomeric Equilibrium Considerations for the 7-ol Moiety

A crucial aspect of the chemistry of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (B91213) is the existence of a prototropic tautomeric equilibrium between the enol form (7-hydroxy) and the keto form (pyrazolo[1,5-a]pyrimidin-7(4H)-one). While named as a "7-ol," significant evidence points to the prominent contribution, and in many cases, the predominance of the keto tautomer in the solid state and in solution. researchgate.net The relative stability of these tautomers can be influenced by factors such as the physical state, solvent polarity, and substitution patterns on the ring system. nih.gov

Spectroscopic data provide compelling evidence for this equilibrium. In a study of the closely related 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, the infrared (IR) spectrum showed a strong absorption band at 1681 cm⁻¹, which is characteristic of a carbonyl (C=O) stretching vibration. researchgate.net Furthermore, the ¹H NMR spectrum in DMSO-d₆ displayed a signal for a labile proton at a significantly downfield chemical shift of 13.31 ppm, indicative of an N-H or O-H proton involved in hydrogen bonding, consistent with the keto form. researchgate.net

Spectroscopic Data Supporting the Keto-Enol Tautomerism of this compound Analogs
Spectroscopic MethodObserved FeatureInterpretationReference
Infrared (IR) SpectroscopyStrong absorption band at 1681 cm⁻¹Corresponds to a C=O stretching frequency, indicating the presence of the keto tautomer. researchgate.net
Proton NMR (¹H NMR)Signal at 13.31 ppm (in DMSO-d₆)Represents a labile proton (N-H or O-H), consistent with the pyrimidinone structure of the keto form. researchgate.net

Mechanistic Investigations of Key Synthetic Reactions

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core, including this compound, is the cyclocondensation reaction between a 3-aminopyrazole (B16455) derivative and a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent. mdpi.comrsc.org For the synthesis of the title compound, 3-amino-5-methylpyrazole (B16524) reacts with a β-ketoester like ethyl acetoacetate (B1235776).

A plausible mechanism for this transformation involves several steps: researchgate.net

Initial Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the exocyclic amino group (-NH₂) of the 3-amino-5-methylpyrazole on the more electrophilic ketone carbonyl of the β-ketoester.

Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form an enamine or imine intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where the endocyclic pyrazole nitrogen (N1) attacks the ester carbonyl group.

Aromatization: The resulting cyclic intermediate undergoes dehydration by eliminating a molecule of ethanol (B145695), which drives the reaction towards the formation of the stable, fused aromatic pyrimidine ring system.

This synthetic approach is highly efficient and allows for significant structural diversity by varying the substituents on both the aminopyrazole and the 1,3-dicarbonyl starting materials. rsc.org

Degradation Pathways under Specific Chemical Conditions

The aromatic pyrazolo[1,5-a]pyrimidine system is generally stable but can undergo specific transformations under certain chemical conditions. One notable degradation or transformation pathway is the dearomatization of the pyrimidine ring via reduction. mdpi.com

Structure Activity Relationship Sar Studies of 5 Methylpyrazolo 1,5 a Pyrimidin 7 Ol Derivatives

Systematic Structural Modifications and their Impact on Biological Efficacy

Systematic structural modifications of the 5-methylpyrazolo[1,5-a]pyrimidin-7-ol (B91213) core have been undertaken to probe the chemical space around this scaffold and to improve its therapeutic potential. nih.gov A focused library of analogues is often synthesized to identify the key features of the pharmacophore and to achieve enhancements in biological activity. nih.govnih.gov

One common modification involves the substitution at various positions of the pyrazolo[1,5-a]pyrimidine (B1248293) ring. For instance, in a study on antitubercular agents, methylation at the oxygen of the hydroxyl group (O-Me) or at a nitrogen atom in the ring system (N-Me) resulted in a loss of activity. nih.gov This suggests that the 7-hydroxyl group and the N-H in the pyrazole (B372694) ring may be crucial for the compound's biological function in that specific context.

Further derivatization at different positions around the core has revealed the importance of specific substituents. For example, introducing a methyl or trifluoromethyl group at the R1 position was found to retain activity in certain media. nih.gov The exploration of diverse moieties at the R2 position, such as benzyl (B1604629) groups, also showed retention of activity in specific assays. nih.gov Conversely, the introduction of a trifluoromethyl group at the R4 position led to a complete loss of activity, highlighting the sensitivity of the scaffold to electronic effects at this position. nih.gov

The following interactive table summarizes the impact of some systematic structural modifications on the biological efficacy of pyrazolo[1,5-a]pyrimidin-7-ol derivatives based on reported findings.

Position of ModificationType of SubstituentObserved Impact on Biological EfficacyReference
7-OHO-MethylationLoss of activity nih.gov
Ring NitrogenN-MethylationLoss of activity nih.gov
R1Methyl, TrifluoromethylRetained activity nih.gov
R2BenzylRetained activity nih.gov
R4TrifluoromethylComplete loss of activity nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling helps to identify the essential structural features of a molecule that are responsible for its biological activity. For the pyrazolo[1,5-a]pyrimidine class of compounds, several key pharmacophoric features have been elucidated. The fused heterocyclic system itself is a critical component, often serving as a scaffold for the optimal positioning of interacting groups. nih.gov

In the context of kinase inhibition, the pyrazolo[1,5-a]pyrimidine core can act as a hinge-binder in the ATP-binding pocket of the enzyme. nih.gov Specific nitrogen atoms within the ring system can form crucial hydrogen bonds with the protein backbone. For derivatives targeting phosphoinositide 3-kinase δ (PI3Kδ), a hydrogen bond between an oxygen atom in a morpholine (B109124) substituent and the amino acid Val-828 in the hinge region was found to be critical. nih.gov

Influence of Substituent Electronic and Steric Properties on Activity

The electronic and steric properties of substituents on the pyrazolo[1,5-a]pyrimidine scaffold play a crucial role in modulating biological activity. These properties can influence the molecule's binding affinity, selectivity, and pharmacokinetic profile.

Electronic Properties: The electron-donating or electron-withdrawing nature of a substituent can alter the electron distribution within the heterocyclic ring system. For example, the introduction of an electron-withdrawing trifluoromethyl group at a specific position was shown to completely abolish antitubercular activity, suggesting a significant electronic effect on the molecule's properties. nih.gov In another study on anticancer derivatives, a methoxy (B1213986) group (electron-donating) led to better activity compared to a phenyl or methyl group. ekb.eg

Steric Properties: The size and shape of substituents are critical for fitting into the binding pocket of a biological target. Bulky groups can cause steric hindrance, preventing optimal binding. Conversely, appropriately sized substituents can occupy hydrophobic pockets and enhance binding affinity. Studies on PI3Kδ inhibitors have shown that derivatives with differing sizes of heterocyclic rings and substituents exhibit varying potencies. nih.gov

The following table provides examples of how substituent properties can influence the activity of pyrazolo[1,5-a]pyrimidine derivatives.

SubstituentElectronic PropertySteric PropertyObserved Impact on ActivityReference
MethoxyElectron-donatingSmallIncreased anticancer activity ekb.eg
PhenylElectron-withdrawing (inductive)BulkyModerate anticancer activity ekb.eg
MethylElectron-donating (weak)SmallLower anticancer activity ekb.eg
TrifluoromethylStrongly electron-withdrawingMediumAbolished antitubercular activity (at R4) nih.gov

Computational Analysis of SAR Data and Predictive Modeling

Computational tools are increasingly used to analyze SAR data and to build predictive models that can guide the design of new compounds. Techniques such as molecular docking and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are valuable in understanding the molecular basis of activity and in prioritizing compounds for synthesis and testing. rsc.orgelsevier.com

Molecular docking simulations can predict the binding mode of a ligand within the active site of a target protein. nih.gov For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been used to investigate their binding to enzymes like CDK2 kinase, revealing how they fit into the active site and interact with key amino acid residues. nih.govekb.eg These studies can help to rationalize the observed SAR and to suggest modifications that could improve binding affinity. nih.gov

In silico ADME and toxicity predictions can provide early insights into the drug-like properties of new derivatives. elsevier.com These computational analyses help to identify potential liabilities, such as poor solubility or potential toxicity, early in the drug discovery process, allowing for the selection of compounds with a higher probability of success in later stages of development. rsc.orgresearchgate.net The integration of experimental SAR data with computational modeling provides a powerful approach for the rational design of novel this compound derivatives with improved therapeutic profiles. rsc.org

Molecular and Cellular Mechanisms of Action of 5 Methylpyrazolo 1,5 a Pyrimidin 7 Ol Analogues

Enzyme Inhibition Studies

The versatility of the pyrazolopyrimidine core allows for targeted modifications, leading to analogues with high affinity and specificity for a range of enzymes. These interactions are pivotal to their biological effects and are explored in detail in the following subsections.

Analogues of 5-methylpyrazolo[1,5-a]pyrimidin-7-ol (B91213) have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. nih.govnih.gov Dysregulation of CDK activity is a hallmark of cancer, making these enzymes attractive therapeutic targets. nih.gov

One notable pyrazolo[1,5-a]pyrimidine (B1248293) derivative, BS-194, has demonstrated potent and selective inhibition against a panel of CDKs. nih.gov In cell-based assays, BS-194 was shown to inhibit the phosphorylation of CDK substrates such as the Retinoblastoma (Rb) protein and the C-terminal domain of RNA polymerase II. This activity led to a downregulation of key cell cycle proteins including cyclins A, E, and D1, and resulted in cell cycle arrest in the S and G2/M phases. nih.gov

Another derivative, LGR6768, a trisubstituted pyrazolo[4,3-d]pyrimidine, was found to be a potent and selective inhibitor of CDK7. biorxiv.org Further research into 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines has yielded derivatives with strong inhibitory activity against FLT3-ITD, CDK2, and CDK9. researchgate.net Additionally, a series of pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as CDK2 inhibitors, showing potential as anti-leukemia agents. researchgate.net

Inhibitory Activity of Pyrazolopyrimidine Analogues against Cyclin-Dependent Kinases
CompoundTarget CDKIC₅₀ (nmol/L)
BS-194 nih.govCDK23
CDK130
CDK530
CDK990
CDK7250
LGR6768 biorxiv.orgCDK7Potent nanomolar inhibition
Compound 5h researchgate.netCDK222
CDK1/5/928-80
Compound 5i researchgate.netCDK224
CDK1/5/928-80

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. wikipedia.org Pyrazolopyrimidine derivatives have been developed as highly potent and selective ATP-competitive inhibitors of mTOR. nih.gov Structural modifications to the pyrazolopyrimidine scaffold, such as the exchange of morpholines with bridged morpholines, have led to a significant increase in selectivity for mTOR. wikipedia.org

A novel series of pyrazolopyrimidine-based compounds have been designed as dual mTOR and histone deacetylase (HDAC) inhibitors. nih.gov One particular compound from this series, compound 50, exhibited potent inhibitory activity against both mTOR and HDAC1. nih.gov In cellular assays, this compound demonstrated enhanced anti-proliferative activity against the MV4-11 cell line compared to selective mTOR or HDAC inhibitors. nih.gov

Inhibitory Activity of a Pyrazolopyrimidine Analogue against mTOR and HDAC1
CompoundTargetIC₅₀ (nM)
Compound 50 nih.govmTOR0.49
HDAC10.91

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several series of pyrazolopyrimidine analogues have been synthesized and evaluated for their α-glucosidase inhibitory potential.

A study on 6-amino-pyrazolo[1,5-a]pyrimidines revealed that these compounds exhibit excellent inhibitory activities against α-glucosidase, with IC₅₀ values ranging from 15.2 to 201.3 µM, compared to the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov Compound 3d from this series was found to be approximately 50-fold more potent than acarbose. nih.gov

Another series of ethyl 6-substituted (2-phenyldiazenyl)-4,5-dihydro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives also demonstrated significant α-glucosidase inhibitory activity, with some compounds showing inhibition percentages as high as 94.61%. ukaazpublications.com Furthermore, new pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess promising α-amylase and α-glucosidase inhibitory activity. eurjchem.com

α-Glucosidase Inhibitory Activity of Pyrazolopyrimidine Analogues
Compound SeriesMost Active CompoundIC₅₀ (µM)Reference
6-amino-pyrazolo[1,5-a]pyrimidines3d15.2 ± 0.4 nih.gov
Pyrazolo[3,4-d]pyrimidinesSulphur product b16.37 eurjchem.com
Ethyl 6-substituted pyrazolo[1,5-a]pyrimidine-5-carboxylates3k94.61% inhibition ukaazpublications.com

Analogues based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold have been identified as potential antituberculosis agents. nih.gov The mechanism of action of these compounds has been linked to the inhibition of a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, Rv1751, in Mycobacterium tuberculosis. nih.govresearchgate.net Resistance to these compounds was conferred by mutations in the gene encoding Rv1751, which led to the catabolism of the compound through hydroxylation. nih.govresearchgate.net This finding highlights a novel mechanism of action for this class of compounds, distinct from other known antitubercular agents. nih.gov

Bacterial DNA gyrase is an essential enzyme involved in DNA replication and a validated target for antibacterial agents. nih.govnih.gov While much of the research has focused on pyrrolopyrimidine scaffolds, molecular modeling studies have explored the interaction of pyrazolo[1,5-a]pyrimidine derivatives with DNA gyrase. nih.govnih.govresearchgate.net Docking studies of pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivatives have been performed to understand their binding mode within the active site of S. aureus DNA gyrase. researchgate.net Additionally, pyrazolopyridones have been discovered as a novel class of Gyrase B inhibitors through fragment screening and structure-guided design. researchgate.net

Phosphoinositide 3-kinase delta (PI3Kδ) is a key signaling molecule in immune cells, and its overactivity is implicated in inflammatory and autoimmune diseases. nih.gov Pyrazolopyrimidine derivatives have been extensively investigated as selective PI3Kδ inhibitors.

A series of novel pyrazolopyrimidine derivatives have been reported as dual inhibitors of Bruton's tyrosine kinase (BTK) and PI3Kδ, with low nanomolar potency against both enzymes. nih.govnih.govacs.org Another study focused on the design of a library of small-molecule inhibitors based on indol-4-yl-pyrazolo[1,5-a]pyrimidine, which demonstrated IC₅₀ values in the low nanomolar range and high selectivity for the PI3Kδ isoform. nih.gov The most potent compound from this series, CPL302253, had an IC₅₀ of 2.8 nM. nih.gov

Furthermore, a series of benzimidazole (B57391) derivatives of pyrazolo[1,5-a]pyrimidine have been developed as potent and selective PI3Kδ inhibitors. mdpi.com The lead compound from this series, CPL302415, showed high activity with an IC₅₀ value of 18 nM for PI3Kδ and good selectivity over other PI3K isoforms. mdpi.com

Inhibitory Activity of Pyrazolopyrimidine Analogues against PI3Kδ
Compound Series/NamePI3Kδ IC₅₀Selectivity ProfileReference
Indol-4-yl-pyrazolo[1,5-a]pyrimidines (CPL302253)2.8 nMHigh selectivity for PI3Kδ nih.gov
Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine (CPL302415)18 nMPI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = 939 mdpi.com
Dual BTK and PI3Kδ inhibitorsLow nanomolar potencyDual inhibition nih.govnih.govacs.org

CK2 Inhibitory Activity Investigations

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for the development of potent protein kinase inhibitors. nih.govrsc.org Analogues of this compound have been extensively investigated as inhibitors of Casein Kinase 2 (CK2), a serine/threonine protein kinase implicated in cell growth, proliferation, and the suppression of apoptosis. nih.gov Overexpression of CK2 is correlated with tumor aggressiveness in several cancers, making it a compelling target for pharmacological intervention. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of this class of compounds. Research has shown that substitutions at the 5, 6, and 7 positions of the pyrazolo[1,5-a]pyrimidine nucleus can significantly influence biological activity. nih.gov For instance, a series of 5-anilinopyrazolo[1,5-a]pyrimidine derivatives demonstrated potent inhibition of CK2, with some compounds achieving IC50 values of less than 3 nM. acs.org

Further modifications, such as the introduction of a 6-(tetrazol-5-yl) group, have yielded highly potent CK2 inhibitors. One lead compound from this series, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, exhibited an IC50 of 45 nM. The SAR analysis indicated that substituents at the C2 and C3 positions of the pyrazole (B372694) ring also play a role in modulating affinity towards CK2.

In another study, optimization of pyrazolo[1,5-a]pyrimidines led to the development of highly selective inhibitors. The macrocyclic compound IC19 and its ring-opened analogue IC20 showed excellent potency and selectivity for CK2. IC20 demonstrated IC50 values of 8 nM for CK2α and 38 nM for CK2α' in cellular assays.

The following table summarizes the CK2 inhibitory activity of selected pyrazolo[1,5-a]pyrimidine analogues from various studies.

Compound SeriesKey Structural FeaturesReported CK2 IC50Reference
5-Anilinopyrazolo[1,5-a]pyrimidinesN7 cyclobutyl or oxetane (B1205548) group< 3 nM acs.org
6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines3-phenyl substitution45 nM
Macrocyclic/Acyclic Pyrazolo[1,5-a]pyrimidinesCarboxylic acid on pendant ring, BOC-amine at C58 nM (IC20 vs CK2α)

Protein-Ligand Interaction Analysis

To understand the inhibitory mechanism at an atomic level, molecular docking simulations and X-ray crystallography have been employed. An X-ray co-crystal structure of an inhibitor (compound 7l from the 5-anilino series) with recombinant human CK2 at 2.2 Å resolution provided critical insights into its binding mode. nih.gov

The analysis revealed that the inhibitor binds in the ATP-binding pocket of the kinase. Key interactions include:

Hinge Region Interaction : The N2 atom of the pyrazolo[1,5-a]pyrimidine core and the C7 amino group form hydrogen bonds with the hinge region of the ATP-binding pocket. nih.gov

Water-Mediated Interaction : A crucial interaction for high binding affinity is the engagement with a buried water molecule located adjacent to the gatekeeper residue, Phe113. nih.gov

Molecular docking simulations of other pyrazolo[1,5-a]pyrimidine derivatives, developed as inhibitors for other kinases like Cyclin-Dependent Kinase 2 (CDK2), have shown similar binding patterns. These simulations consistently predict that the scaffold fits well into the ATP-binding site, with the free amino group often forming a key hydrogen bond with the backbone of a leucine (B10760876) residue (Leu83 in CDK2), mimicking the hinge-binding interactions of ATP. rsc.orgekb.eg

The detailed understanding of the protein-ligand interactions has guided the structure-based design of more potent and selective inhibitors. nih.govdrugbank.com A primary principle is to maintain and optimize the hydrogen bonding interactions with the kinase hinge region, which anchors the inhibitor. nih.gov

Another key design strategy involves targeting the hydrophobic regions within the ATP-binding site. The introduction of various substituents that can form favorable van der Waals interactions with non-polar residues enhances binding affinity. nih.gov For example, in the design of CK2 inhibitors, enforcing a specific conformation through ring constraints, as seen with acetylindoline analogues, was explored to match the crystallographically observed conformation of more flexible precursors. acs.org

Furthermore, property-based optimization is a critical aspect of the design process. To improve drug-like properties, modifications such as introducing an oxetane group have been used to lower lipophilicity and reduce off-target effects like hERG ion channel binding. nih.govacs.org This approach aims to balance potency with favorable pharmacokinetic profiles.

Interference with Cellular Pathways and Processes (In Vitro Studies)

Given that pyrazolo[1,5-a]pyrimidine analogues inhibit kinases like CK2 and CDKs, which are crucial regulators of the cell cycle, their effects on cell cycle progression have been investigated. nih.govnih.govmdpi.com Inhibition of these kinases is expected to disrupt the normal sequence of cell division, leading to cell cycle arrest and potentially apoptosis in cancer cells.

Several studies have confirmed this mechanism. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives were found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov This arrest was associated with the downregulation of Cdk1. In another study, pyrazolopyrimidine derivatives caused a significant arrest in the G0–G1 phase of the cell cycle. nih.gov The ability to halt cell cycle progression is a key component of the anti-proliferative activity observed for this class of compounds. ekb.eg

The table below details the observed effects of specific analogues on the cell cycle.

Compound SeriesCell LineObserved EffectReference
EGFR-targeting derivatives (6m, 6p)A549 (Lung Cancer)G2/M phase arrest nih.gov
CDK2/TRKA dual inhibitors (6s, 6t)RFX 393G0–G1 phase arrest nih.gov
Pyrazolo[3,4-d]pyrimidine derivative (14)HCT-116 (Colon Cancer)Significant alteration in cell cycle progression rsc.org

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to antiviral applications. mdpi.com Analogues have been explored as inhibitors of key viral enzymes, demonstrating their potential as broad-spectrum therapeutic agents.

Hepatitis C Virus (HCV): A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and found to be potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. nih.govgoogle.com Optimization of this scaffold led to compounds with low nanomolar potencies in biochemical RdRp assays. nih.gov SAR studies highlighted a strong preference for a cyclohexyl group as a hydrophobic moiety and improved activity with carboxylic acid derivatives. nih.gov

SARS-CoV-2: The pyrazolo[1,5-a]pyrimidine framework has also been investigated for activity against SARS-CoV-2. One study focused on developing macrocyclic inhibitors based on this scaffold that target NAK kinases (such as AAK1), which are host proteins involved in viral entry into cells via clathrin-mediated endocytosis. biorxiv.org These inhibitors demonstrated antiviral activity against SARS-CoV-2 in vitro. biorxiv.org In a separate in silico study, compounds with a closely related nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-one core were identified as potential high-affinity inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme in the viral replication cycle. nih.gov These compounds showed effective interaction with crucial active site residues, suggesting a plausible mechanism for inhibiting viral proliferation. nih.gov

Biological Activities and Pre Clinical Research Applications of Pyrazolo 1,5 a Pyrimidin 7 Ol Derivatives

Anticancer Activity Research (in vitro cellular models, enzyme targets)

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have emerged as a significant class of compounds in oncology research, primarily due to their potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govrsc.org The rigid, fused N-heterocyclic system of the pyrazolo[1,5-a]pyrimidine core serves as a privileged scaffold for designing selective kinase inhibitors. nih.govnih.gov

Research has shown that these compounds can act as ATP-competitive and allosteric inhibitors of protein kinases. rsc.org A notable area of investigation is their efficacy against cyclin-dependent kinases (CDKs), which are central to cell cycle regulation. ekb.eg Aberrant CDK activity is a common feature in many cancers, making them attractive therapeutic targets. acs.org For instance, the pyrazolo[1,5-a]pyrimidine derivative BS-194 (4k) has been identified as a potent inhibitor of CDK2, CDK1, and CDK9, with IC50 values of 3, 30, and 90 nmol/L, respectively. acs.org This inhibition leads to a blockade of the cell cycle in the S and G2/M phases and demonstrates potent antiproliferative activity across numerous cancer cell lines. acs.org

In vitro studies have consistently demonstrated the cytotoxic effects of these derivatives against various human cancer cell lines. Synthesized pyrazolo[1,5-a]pyrimidines have been screened against MCF-7 (breast), HCT-116 (colon), and HepG2 (liver) cancer cell lines. ekb.egresearchgate.netbohrium.com Certain derivatives, such as compounds 14b and 14h from one study, showed potency comparable to the standard chemotherapeutic agent doxorubicin. researchgate.netbohrium.com Another study found that compound 5b was particularly effective against the HCT-116 cell line, with an IC50 of 8.64 µM. ekb.eg

The mechanism of action often involves targeting key enzymes in cancer progression beyond CDKs. These include B-Raf, Epidermal Growth Factor Receptor (EGFR), MEK, and Pim-1 kinases. nih.govrsc.orgresearchgate.net Derivatives targeting Tropomyosin receptor kinases (Trks), which are involved in the development of various solid tumors, have also been developed, with some compounds showing IC50 values as low as 1.7 nM against TrkA. mdpi.com

Compound/DerivativeEnzyme TargetIn Vitro Model (Cell Line)Activity (IC50)Reference
BS-194 (4k)CDK2, CDK1, CDK960 cancer cell lines3 nM, 30 nM, 90 nM acs.org
Compound 5bCDK2 (docking study)HCT-1168.64 µM ekb.eg
Compounds 14b, 14hNot specifiedHepG-2, MCF-7Potent, comparable to doxorubicin researchgate.netbohrium.com
Picolinamide derivatives (8, 9)TrkAEnzymatic assay1.7 nM mdpi.com

Antiviral Activity Research (focused on specific viral targets and replication inhibition)

The pyrazolo[1,5-a]pyrimidine scaffold has been engineered to create derivatives with notable antiviral properties. nih.gov Research in this area has focused on inhibiting viral replication by targeting either viral enzymes or host proteins essential for the viral life cycle.

A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives demonstrated potent inhibitory activity against the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase in enzymatic assays, indicating a direct-acting antiviral mechanism. nih.gov

Another strategy involves targeting host kinases that viruses hijack for their replication. Casein kinase 2 (CSNK2) has been identified as a host factor involved in β-coronavirus infection. mdpi.com Pyrazolo[1,5-a]pyrimidine-based inhibitors of CSNK2 have been developed, showing submicromolar antiviral potency in cellular models. mdpi.com Similarly, Numb-associated kinases (NAKs), which are involved in clathrin-mediated endocytosis used by many viruses to enter host cells, have been targeted. Macrocyclic pyrazolo[1,5-a]pyrimidine inhibitors have been developed that potently inhibit AAK1, a member of the NAK family, and subsequently show antiviral activity against various RNA viruses. biorxiv.org Research has also identified derivatives with significant efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

Derivative TypeViral TargetMechanism of ActionVirusReference
4H-pyrazolo[1,5-a]pyrimidin-7-onesNS5B PolymeraseInhibition of viral RNA replicationHepatitis C Virus (HCV) nih.gov
Pyrazolo[1,5-a]pyrimidinesHost Kinase CSNK2Inhibition of essential host factorβ-coronaviruses mdpi.com
Macrocyclic pyrazolo[1,5-a]pyrimidinesHost NAK Kinase (AAK1)Inhibition of viral entry (endocytosis)RNA viruses biorxiv.org
Pyrimido[4,5-d]pyrimidines (related scaffold)Not specifiedNot specifiedHuman coronavirus 229E (HCoV-229E) mdpi.com

Antimicrobial and Antitubercular Activity Investigations

Derivatives of pyrazolo[1,5-a]pyrimidine have been extensively investigated for their activity against bacterial and mycobacterial pathogens. The scaffold has been identified as a promising starting point for the development of new antitubercular and antimicrobial agents. nih.govresearchgate.net

High-throughput screening identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a potential lead against Mycobacterium tuberculosis (Mtb). nih.govacs.orgresearchgate.netdundee.ac.uk Subsequent synthesis and evaluation of analogue libraries led to significant improvements in antitubercular activity, with the best compounds showing low cytotoxicity and promising activity against Mtb within macrophages. nih.govacs.org The mechanism of action for some of these antitubercular derivatives has been linked to the mutation of a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promotes the catabolism of the compound. nih.govdundee.ac.uk Other studies on related hybrids have suggested the inhibition of the InhA enzyme of Mtb as a potential mechanism. nih.gov

Beyond tuberculosis, these compounds have shown broad-spectrum antibacterial activity. nih.govresearchgate.net Novel synthesized pyrazolo[1,5-a]pyrimidines were tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. researchgate.netmdpi.comjocpr.com Some compounds exhibited significant zones of inhibition and low minimum inhibitory concentrations (MIC). researchgate.netmdpi.com For example, one study found derivative 7b to be a potent antimicrobial agent, with its activity linked to the inhibition of RNA polymerase. nih.gov The 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 also showed a good antibacterial spectrum, with MICs ranging from 0.187 to 0.50 µg/mL. mdpi.com

Derivative/CompoundOrganismActivity MetricFindingReference
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesMycobacterium tuberculosisWhole-cell activityPotent activity, low cytotoxicity nih.govacs.orgresearchgate.netdundee.ac.uk
Pyrazole (B372694) linked triazolo-pyrimidine hybridsM. tuberculosis H37RvMIC0.39 μg/mL for promising compounds nih.gov
Compound 7bBacterial strainsRNA polymerase IC500.213 μg/ml nih.gov
5,7-dimethyl-pyrazolo[1,5-a]pyrimidine 6S. aureus, P. aeruginosaMIC0.187–0.375 µg/mL mdpi.com
Compound 3iB. subtilisMIC312 μM researchgate.net

Anti-inflammatory Properties and Associated Mechanisms

The pyrazolo[1,5-a]pyrimidine scaffold is a component of compounds with significant anti-inflammatory properties. researchgate.netnih.gov Research has focused on elucidating the mechanisms by which these derivatives modulate inflammatory pathways.

A study on a series of pyrazolo[1,5-a]pyrimidin-7-ones evaluated their effects in in vivo models of inflammation, such as carrageenan-induced rat paw edema. nih.gov The anti-inflammatory effects were linked to the modulation of arachidonic acid metabolism. The compounds were found to be weak inhibitors of prostaglandin (B15479496) biosynthesis but demonstrated an ability to inhibit leukotriene biosynthesis, suggesting a dual mechanism of action. nih.gov In vitro tests supported these findings, showing that the derivatives could inhibit leukocyte functions, including superoxide (B77818) production and myeloperoxidase release, which are key events in the inflammatory response. nih.gov

More targeted mechanistic studies have identified specific signaling pathways. For instance, derivatives of the related pyrazolo[1,5-a]quinazoline scaffold were found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. mdpi.com Pharmacophore mapping and molecular modeling predicted that these compounds could be ligands for mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase (JNK). mdpi.com Subsequent binding assays confirmed micromolar affinities for JNK1, JNK2, and JNK3, demonstrating that targeting MAPK pathways is a key anti-inflammatory mechanism for this class of compounds. mdpi.com

Potential as Fluorescent Probes and Chemical Tools

Beyond their therapeutic potential, pyrazolo[1,5-a]pyrimidines possess significant photophysical properties that make them attractive for applications in material science and as chemical tools in biological research. nih.govevitachem.com The fused, rigid heterocyclic system can be readily functionalized, allowing for the fine-tuning of its fluorescent properties. rsc.org

Studies have established a correlation between the substitution patterns on the pyrazolo[1,5-a]pyrimidine core and their spectroscopic characteristics. documentsdelivered.com For example, incorporating unsaturated groups at the 5- and 7-positions can lead to red-shifted emission, providing a strategy for developing long-wavelength fluorescent dyes. documentsdelivered.com

The combination of these photophysical properties with inherent biological activity has led to the development of dual-purpose molecules. Researchers have utilized the biocompatibility and fluorescence of these compounds to create biomarkers. nih.gov One notable application is their use as fluorescent probes for imaging lipid droplets in both cancer (HeLa) and normal (L929) cells, demonstrating the versatility of this scaffold as a chemical tool for cellular biology. rsc.org Their sensitivity to hydroxy-containing and carbonyl-containing media further suggests potential for their development as specialized chemical sensors. documentsdelivered.com

Advanced Methodologies in Studying 5 Methylpyrazolo 1,5 a Pyrimidin 7 Ol and Its Derivatives

Computational Chemistry and Molecular Modeling

Computational approaches are indispensable for predicting molecular properties and guiding experimental research. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, these methods have been crucial in understanding its chemical behavior and potential as a pharmacophore.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations, often using the B3LYP hybrid functional with a 6-31G(d) basis set, are employed to determine equilibrium geometry and analyze frontier molecular orbitals (HOMO and LUMO). researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important parameter for determining molecular reactivity and stability. researchgate.net Studies on related pyrazolo[1,5-a]pyrimidines reveal how substituents on the fused ring system influence these electronic properties. For instance, electron-donating groups at position 7 have been shown to favor large absorption and emission intensities, a phenomenon explained by intramolecular charge transfer (ICT) processes that are well-modeled by DFT and Time-Dependent DFT (TD-DFT) calculations. rsc.org

Table 1: Representative DFT-Calculated Electronic Properties for a Pyrazolo[1,5-a]pyrimidine Scaffold

Parameter Description Typical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO 4.0 to 5.0 eV

| Dipole Moment | Measure of molecular polarity | 2.0 to 5.0 Debye |

Note: Values are illustrative and depend on the specific derivative and computational method.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been performed to understand the structural requirements for their activity as potential kinase inhibitors. researchgate.net

In a typical QSAR study, a series of compounds with known activities are used. Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each molecule. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological. Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with biological activity. researchgate.net For the pyrazolo[1,5-a]pyrimidine scaffold, such models have highlighted the importance of specific substitutions at the R1 and R2 positions in determining inhibitory potency against targets like Pim-1/2 kinases. researchgate.net

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational flexibility and stability of compounds like 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (B91213). MD simulations have been successfully applied to study the interaction of related heterocyclic compounds with biological targets, such as proteins. nih.gov

In these simulations, the molecule is placed in a simulated physiological environment (e.g., a water box with ions), and Newton's equations of motion are solved for the system. The resulting trajectory provides insights into how the molecule might bind to a receptor's active site, the stability of the resulting complex, and the specific intermolecular interactions (like hydrogen bonds) that are formed. nih.gov For derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, conformational analysis is crucial, especially when dearomatization of the pyrimidine (B1678525) ring leads to stereoisomers with different conformational labilities. nih.govnih.gov

Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Advanced spectroscopic and analytical methods are essential for confirming the identity and purity of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group, the aromatic protons on the heterocyclic core, and the hydroxyl proton. The chemical shift of the methyl group is particularly informative; studies have established a simple method for distinguishing between 5-methyl and 7-methyl isomers based on the carbon or proton chemical shift of the methyl group. researchgate.net For a 5-methyl derivative, the methyl carbon signal typically appears at a different chemical shift compared to a 7-methyl derivative. Two-dimensional NMR experiments like COSY, HMQC, and HMBC are also used for unambiguous assignment of all proton and carbon resonances. researchgate.netresearchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for a this compound Skeleton

Atom Nucleus Expected Chemical Shift (ppm) Multiplicity
Methyl Protons (at C5) ¹H ~2.5 - 2.7 Singlet
H-6 ¹H ~6.5 - 6.8 Doublet
H-2 ¹H ~8.0 - 8.3 Doublet
H-3 ¹H ~6.7 - 7.0 Doublet
OH Proton (at C7) ¹H Variable, broad Singlet
Methyl Carbon (at C5) ¹³C ~15 - 20 Quartet
C-5 ¹³C ~145 - 150 Singlet

Note: Values are approximate and can vary based on solvent and specific substitution patterns.

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak [M+H]⁺.

The fragmentation pattern observed in the mass spectrum provides additional structural information. The pyrazolo[1,5-a]pyrimidine core is a relatively stable fused heterocyclic system. nih.gov Fragmentation would likely involve the loss of small, stable molecules or radicals from the parent structure. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule and verify the identity of the substituents. This technique is routinely cited in the characterization of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives. evitachem.comarabjchem.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a pyrazolo[1,5-a]pyrimidine derivative, 5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol, reveals several characteristic absorption bands that confirm its molecular structure. The spectrum displays a distinct band at 3454 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Additionally, a band at 3370 cm⁻¹ is indicative of the N-H stretching of the amino group. The presence of the C=N bond within the pyrimidine ring is confirmed by an absorption band at 1606 cm⁻¹. Furthermore, two bands observed at 1132 cm⁻¹ and 1072 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the SO₂ group, respectively nanobioletters.com.

In a closely related compound, 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, the IR spectrum shows a broad band at 3085 cm⁻¹ which is attributed to the C-H stretching of the sp² hybridized carbons. The C-H stretching of the methyl group (sp³ hybridized carbon) is observed at 2922 cm⁻¹. A sharp and intense peak at 2230 cm⁻¹ is characteristic of the C≡N (nitrile) functional group. The spectrum also exhibits a band at 1681 cm⁻¹, which can be attributed to the C=O stretching vibration, suggesting that in the solid state, the compound may exist in its tautomeric keto form. The C=C and C=N stretching vibrations within the aromatic rings are observed at 1632 cm⁻¹ and 1585 cm⁻¹, respectively researchgate.net.

These examples demonstrate the utility of IR spectroscopy in confirming the presence of key functional groups in this compound and its derivatives, providing crucial information for structural verification.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupDerivativeWavenumber (cm⁻¹)Reference
O-H5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol3454 nanobioletters.com
N-H5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol3370 nanobioletters.com
C=N (ring)5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol1606 nanobioletters.com
SO₂5-Methyl-2-(phenylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol1132, 1072 nanobioletters.com
C-H (sp²)7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile3085 researchgate.net
C-H (sp³)7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile2922 researchgate.net
C≡N7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile2230 researchgate.net
C=O7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile1681 researchgate.net
C=C (ring)7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile1632 researchgate.net
C=N (ring)7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile1585 researchgate.net

Crystallographic Studies for Absolute Structure Determination and Binding Site Analysis

For instance, the crystal structure of a copper complex containing a derivative, [Cu(ftpO)₂(H₂O)₄], where ftpO is the anion of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine, has been determined mdpi.com. In this complex, the copper(II) ion is in an octahedral coordination environment. The two nitrogen atoms from two different triazolopyrimidine ligands and four oxygen atoms from four water molecules coordinate to the central copper ion. This demonstrates the potential of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring system to act as coordination sites for metal ions, which is a crucial aspect of binding site analysis mdpi.com.

Furthermore, crystallographic studies on 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (B1626867) reveal that the fused pyrazole (B372694) and pyrimidine rings are nearly coplanar, with a very small dihedral angle between their planes researchgate.net. The mean plane of this fused ring system is also almost coplanar with the attached phenyl ring. Such information on the planarity of the ring system is vital for understanding how these molecules might stack or interact with biological macromolecules, such as enzymes or DNA researchgate.net.

These crystallographic studies not only confirm the absolute structure of the molecules but also provide detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. This information is fundamental for understanding the structure-activity relationships and for the rational design of new derivatives with specific biological targets.

Interactive Data Table: Crystallographic Data for a Representative Pyrazolo[1,5-a]pyrimidine Derivative (7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine)

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Dihedral Angle (Pyrazole-Pyrimidine)0.8 (2)° researchgate.net
Dihedral Angle (Fused Ring-Phenyl)9.06 (7)° researchgate.net

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Conventional synthetic methods for pyrazolo[1,5-a]pyrimidines often involve heating or refluxing with various catalysts, which can be energy-intensive and may not align with modern green chemistry principles. bme.hu Future research will increasingly focus on developing more sustainable and eco-friendly synthetic protocols.

Emerging sustainable approaches for the synthesis of the pyrazolopyrimidine scaffold include:

Ultrasonic Irradiation: This technique has been shown to accelerate reaction times, often completing reactions in under 7 minutes, compared to conventional methods. bme.huresearchgate.net It reduces energy consumption and can be performed in greener solvents like aqueous ethanol (B145695). bme.huresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation significantly shortens reaction times from hours to minutes, streamlining the synthesis process and improving efficiency. rsc.orgevitachem.com

Use of Green Solvents and Catalysts: The use of recoverable solvents like PEG-400, ionic liquids, or simply water as a reaction medium minimizes the environmental impact. researchgate.netrsc.org Mild acid catalysts such as KHSO4 are also being employed. bme.huresearchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent, where applicable, represents a significant step towards a more environmentally benign process. researchgate.netrsc.org

The application of these green chemistry principles to the specific synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (B91213) could lead to more efficient, cost-effective, and environmentally responsible production, which is crucial for large-scale manufacturing. rsc.org

Sustainable MethodKey AdvantagesExample Application for Pyrazolopyrimidines
Ultrasonic Irradiation Reduced reaction times, lower energy consumption. bme.huresearchgate.netSynthesis in aqueous ethanol with KHSO4 catalyst. bme.huresearchgate.net
Microwave-Assisted Synthesis Rapid, precise heating; high yields and purity. rsc.orgevitachem.comThree-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyls. rsc.org
Green Solvents Reduced environmental impact, potential for recovery and reuse. rsc.orgUtilizing PEG-400 or aqueous media for reactions. bme.hursc.org
Solvent-Free Reactions Minimizes chemical waste and environmental pollution. researchgate.netrsc.orgCyclization reactions performed under microwave conditions. nih.gov

Identification of Undiscovered Biological Targets and Therapeutic Areas

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, particularly protein kinases. nih.govresearchgate.net Derivatives have demonstrated activities including anticancer, anti-inflammatory, antiviral, and sedative effects. bme.hunih.gov

While specific research on this compound is emerging, its core structure has been associated with the inhibition of several key enzymes implicated in disease: nih.gov

Kinase Inhibition: This class of compounds has shown potent inhibitory activity against various kinases, such as c-Met, Pim-1, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks), which are critical targets in oncology. nih.govnih.govekb.egnih.gov

Antitubercular Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified in high-throughput screens as a potential lead for new tuberculosis treatments. nih.govnih.gov

Other Potential Areas: Given their diverse biological activities, future screening efforts could explore their efficacy against novel targets in areas such as neurodegenerative diseases, metabolic disorders, and other infectious diseases. nih.govbohrium.com

Future research should involve extensive biological screening of this compound and a library of its analogues against diverse panels of enzymes and cellular models to uncover novel therapeutic applications.

Known Target ClassSpecific ExamplesTherapeutic Area
Protein Kinases c-Met, Pim-1, CDK2, FLT3, PI3Kδ. researchgate.netnih.govnih.govekb.egnih.govCancer, Inflammatory Diseases. nih.govnih.gov
Antimicrobial Targets Targets in Mycobacterium tuberculosis. nih.govInfectious Disease (Tuberculosis). nih.gov
Enzymes α-amylase, acetylcholinesterase. bohrium.comDiabetes, Alzheimer's Disease. bohrium.com

Rational Design and Optimization of this compound Analogues for Enhanced Specificity

Rational drug design, informed by structure-activity relationship (SAR) studies and computational modeling, is a powerful strategy to optimize lead compounds. The goal is to enhance the potency and selectivity of this compound for a specific biological target while minimizing off-target effects and potential toxicity. rsc.org

Key strategies for future rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is necessary. This involves synthesizing analogues by altering substituents at various positions of the pyrazolopyrimidine core and evaluating how these changes affect biological activity. nih.govnih.gov For instance, replacing the 5-methyl group with other functionalities or modifying the 7-hydroxyl group could significantly impact target binding and specificity. ekb.eg

Computational Docking: Molecular docking studies can predict the binding modes of designed analogues within the active site of a target protein. ekb.egmdpi.com This allows for the in-silico evaluation of new designs before committing to chemical synthesis, prioritizing compounds with the highest predicted affinity and best interaction profiles. mdpi.com

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) essential for biological activity can guide the design of novel analogues with improved properties. mdpi.com

By combining these approaches, researchers can systematically refine the structure of this compound to develop next-generation inhibitors with superior therapeutic profiles.

Integration of High-Throughput Screening with Computational Approaches for Drug Discovery

The discovery of novel drug candidates can be significantly accelerated by integrating high-throughput screening (HTS) with modern computational methods. nih.gov This synergistic approach allows for the efficient exploration of vast chemical spaces to identify promising leads based on the this compound scaffold.

The integrated workflow for future discovery efforts would involve:

Virtual Screening: Initially, large virtual libraries of compounds, including millions of virtual analogues of this compound, can be screened against a specific biological target using computational docking and pharmacophore modeling. mdpi.comnih.gov

Prioritization and Synthesis: The virtual screening process identifies a smaller, more manageable subset of compounds with a higher probability of being active. mdpi.com These prioritized compounds are then synthesized.

High-Throughput Screening (HTS): The synthesized library of focused compounds is then subjected to HTS, a process that uses automation to rapidly test their biological activity in vitro. nih.govnih.gov This experimental validation confirms the predictions from the computational models and identifies the most potent "hit" compounds. nih.gov

Iterative Optimization: The active hits from HTS provide valuable experimental data that can be used to refine the computational models, leading to a new cycle of design, synthesis, and testing for further lead optimization. mdpi.com

This integrated strategy streamlines the drug discovery pipeline, reducing the time and cost associated with identifying and optimizing novel therapeutic agents derived from the this compound core. mdpi.comnih.gov

Q & A

Q. Basic

  • 1H/13C NMR: Assigns proton environments and carbon frameworks. For example, pyrazole protons resonate at δ 8.07–12.93 ppm in DMSO-d₆ .
  • HRMS: Confirms molecular weight with <1 ppm error .
  • IR spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

How does crystallography inform the molecular design of pyrazolo[1,5-a]pyrimidines?

Advanced
Single-crystal X-ray diffraction reveals bond lengths , dihedral angles , and packing interactions . For 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, crystallography confirmed a planar pyrimidine ring and chloro-substituent orientation, guiding SAR studies for receptor binding .

What waste management practices are recommended for pyrazolo[1,5-a]pyrimidine derivatives?

Q. Basic

  • Liquid waste: Neutralize acidic/basic residues before disposal .
  • Solid waste: Store in labeled containers for incineration by certified agencies .

How do reaction conditions affect regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?

Advanced
Regioselectivity is solvent- and temperature-dependent. For example, polar aprotic solvents (e.g., DMF) favor substitution at position 7 due to stabilized transition states, while non-polar solvents (e.g., benzene) promote cyclization . Microwave-assisted synthesis can further enhance selectivity by reducing side reactions .

What computational tools aid in predicting reactivity and stability?

Q. Advanced

  • DFT calculations: Model reaction pathways and transition states for substituent addition .
  • Molecular docking: Predict binding modes to biological targets (e.g., COX-2, HMG-CoA reductase) using crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.